molecular formula C25H21N3OS B2766097 N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide CAS No. 396722-58-0

N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide

Cat. No. B2766097
CAS RN: 396722-58-0
M. Wt: 411.52
InChI Key: RDZFTMFQMWCUTP-UHFFFAOYSA-N
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Description

“N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide” is a chemical compound that has been studied for its potential pharmacological effects . It is part of a series of novel amino acid-binding 1,5-diarylpyrazole derivatives .


Synthesis Analysis

The synthesis of this compound involves multi-step chemical reactions . In one study, celecoxib analogs containing an amino or methylamino group were synthesized first . The synthesized compounds were then screened in an intact cell-based assay in vitro and in carrageenan-induced mouse paw edema in vivo .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a scaffold moiety anchored in the kinase deep pocket and extended with diverse functional groups toward the hinge region and the front pocket . These variations can cause the compounds to change from fast to slow binding kinetics, resulting in an improved residence time .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The reactions involve the introduction of an amino acid to celecoxib analogs containing an amino or methylamino group .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis is a tropical disease caused by Leishmania parasites transmitted through sandfly bites. The synthesized compound has demonstrated potent antileishmanial activity. Specifically, compound 13 exhibited superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . This suggests its potential as a pharmacophore for developing safe and effective antileishmanial agents.

Antimalarial Activity

Malaria, caused by Plasmodium parasites transmitted by mosquitoes, remains a global health concern. Compounds 14 and 15 from this series showed significant inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively . These findings highlight their promise as antimalarial agents.

Molecular Docking Studies

A molecular docking study conducted on Lm-PTR1 (a target enzyme in Leishmania), complexed with Trimethoprim, justified the better antileishmanial activity of compound 13 . Understanding the binding interactions at the molecular level can guide drug design efforts.

Synthesis Methods

The compound was successfully synthesized using hydrazine-coupled pyrazoles. Structural verification was done through elemental microanalysis, FTIR, and 1H NMR techniques . These methods contribute to our understanding of its chemical properties.

Fused Pyrazolo-Thiazole Derivatives

Recent advances in pyrazole synthesis include fused pyrazolo-thiazoles. These compounds exhibit diverse pharmacological effects and may have applications beyond antileishmanial and antimalarial activities .

Mechanistic Insights

Researchers have explored the mechanism of synthesis, including deuterium labeling experiments and kinetic studies, shedding light on the reaction pathways leading to pyrazole derivatives .

Future Directions

The compound shows promise in the field of medicine, particularly for its anti-inflammatory effects . Future research could focus on carrying out structural modifications of prodrug-like selective COX-2 inhibitors .

properties

IUPAC Name

N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3OS/c1-17-7-13-21(14-8-17)28-24(22-15-30-16-23(22)27-28)26-25(29)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-14H,15-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZFTMFQMWCUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide

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